1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrimidine and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of 2-hydrazino-4,6-dimethylpyrimidine with appropriate β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This method is solvent-free and involves grinding the reactants together, making it an environmentally friendly option.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free synthesis are likely to be employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or benzodiazole rings.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the benzodiazole ring.
1-(4,6-dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: Contains a similar pyrimidine structure but with a pyrazole ring instead of benzodiazole.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is unique due to the combination of pyrimidine and benzodiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKISIIHANNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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